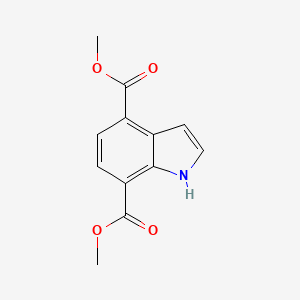

4,7-Dimethoxycarbonylindole

Description

Significance of Functionalized Indole (B1671886) Scaffolds in Advanced Organic Synthesis and Materials Science

Functionalized indoles are a class of heterocyclic compounds of paramount importance, serving as pivotal intermediates and core structures across a spectrum of scientific disciplines. Their significance stems from their structural versatility and the wide range of biological and physical properties they can exhibit. semanticscholar.org

In advanced organic synthesis , the indole scaffold is a privileged structure, frequently employed as a building block for constructing complex molecular architectures, including a myriad of natural products and alkaloids. wiley.comresearchgate.net The development of methodologies for the selective functionalization of the indole nucleus is a continuing area of intense research, with strategies including C-H activation, cross-coupling reactions, and various catalytic methods. semanticscholar.orgresearchgate.net The ability to introduce functional groups at specific positions allows chemists to fine-tune the steric and electronic properties of the molecule, which is crucial for its intended application. wiley.com For instance, the functionalization at the C2, C3, and N1 positions is well-established, while selective substitution on the benzene (B151609) ring portion (positions C4, C5, C6, and C7) presents unique challenges and opportunities. nih.govwikipedia.org

In materials science , indole derivatives are integral to the development of functional organic materials. Their electron-rich nature and planar structure make them excellent candidates for applications in organic electronics. researchgate.net They serve as core components in organic dyes and pigments, with historical examples like Indigo (B80030) demonstrating their profound impact. vulcanchem.com In modern applications, indole derivatives are incorporated into organic light-emitting diodes (OLEDs), semiconductors, and organic photoactuators, which can convert light energy into molecular motion. researchgate.netvulcanchem.com The introduction of specific functional groups onto the indole core can modify the molecule's absorption and emission properties, tuning them for specific technological needs. vulcanchem.com

The diverse applications of functionalized indoles are summarized in the table below.

| Field | Application Area | Examples/Role of Indole Scaffold | Reference(s) |

| Pharmaceuticals | Drug Development | Core of antidepressants, antimicrobials, anticancer agents (e.g., Mitomycin C), and anti-inflammatory drugs (e.g., Indomethacin). semanticscholar.orgresearchgate.netnih.govrsc.org | |

| Neurotransmitters | The fundamental structure of serotonin (B10506) and melatonin. wikipedia.orgrsc.org | ||

| Agrochemicals | Plant Growth Regulation | Indole-3-acetic acid is a key plant hormone (auxin) that regulates root development and growth. nih.govrsc.org | |

| Pesticides | Serves as a scaffold for developing new pesticides. researchgate.net | ||

| Materials Science | Organic Electronics | Used in the construction of organic semiconductors and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net | |

| Dyes and Pigments | The chromophore in historical pigments like Indigo and in modern functional dyes. vulcanchem.com | ||

| Photoactuators | Forms the core of molecular switches and motors that respond to light stimuli. vulcanchem.com | ||

| Organic Synthesis | Synthetic Intermediates | Versatile starting materials for the synthesis of complex natural products and polycyclic heterocyclic systems. wiley.comresearchgate.net |

Research Rationale and Academic Focus on 4,7-Dimethoxycarbonylindole

The academic and research interest in this compound is driven by its specific structural features, which present both synthetic challenges and opportunities for molecular design. The rationale for its study is centered on its utility as a versatile chemical precursor and as a model system for investigating the electronic effects of substitution on the indole ring.

Synthetic Utility and Precursor Potential: The primary rationale for focusing on this compound lies in its role as a highly functionalized building block. The C4 and C7 positions of the indole nucleus are often more difficult to functionalize directly compared to other positions due to the inherent electronic properties of the scaffold. nih.gov Therefore, developing synthetic routes to 4,7-disubstituted indoles is an active area of research. wiley.comresearchgate.net

The two methoxycarbonyl (ester) groups at the C4 and C7 positions are particularly valuable. These functional groups are versatile handles that can be readily transformed into other functionalities. For example, they can be:

Hydrolyzed to form the corresponding dicarboxylic acid.

Reduced to yield diols (dihydroxymethyl groups).

Converted into amides via aminolysis.

This chemical reactivity allows this compound to serve as a precursor for the synthesis of more complex, rigid, and polycyclic structures, such as dihydroindoloindoles. semanticscholar.org The ability to further elaborate the molecule from these specific positions is crucial for creating novel ligands, materials, and biologically active compounds. semanticscholar.org

Electronic Properties and Academic Interest: From a physical organic chemistry perspective, the substitution pattern of this compound is of significant academic interest. The methoxycarbonyl groups are electron-withdrawing, and their placement on the benzene portion of the indole ring dramatically modulates the electronic properties of the entire scaffold. This has profound implications for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, and alters its photophysical properties, which is relevant for materials science applications. vulcanchem.comrsc.org Studying such a defined system allows researchers to probe the fundamental effects of electronic perturbation on the indole core.

Below are tables detailing the properties of this compound and summarizing synthetic strategies for the related 4,7-disubstituted indole core.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Typically a solid |

| Key Structural Features | Indole core with methoxycarbonyl (-COOCH₃) groups at positions 4 and 7 |

Table 2: Selected Synthetic Strategies for the 4,7-Disubstituted Indole Core | Reaction Name/Type | Precursors | Catalyst/Reagents | Key Feature | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Gold-Catalyzed Double Hydroarylation | Pyrroles and 1,3-Diynes | Gold(I) catalyst | A formal [4+2] reaction that constructs the benzene ring onto the pyrrole (B145914) core. wiley.comresearchgate.net | | Brønsted Acid-Promoted Benzannulation | Pyrroles and γ-Carbonyl tert-Butyl Peroxides | Brønsted Acid (e.g., TfOH) | Uses peroxides as C₄ building blocks for annulation. wiley.com | | Reaction of Ketal-Functionalized β-Nitroacrylates | Pyrroles and β-Nitroacrylates | Not specified | Provides a direct route to 4,7-disubstituted indoles. wiley.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

dimethyl 1H-indole-4,7-dicarboxylate |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)8-3-4-9(12(15)17-2)10-7(8)5-6-13-10/h3-6,13H,1-2H3 |

InChI Key |

MJFAAGGTGFDJDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4,7 Dimethoxycarbonylindole and Its Functional Analogs

Advanced Strategies for the Regioselective Synthesis of 4,7-Dimethoxycarbonylindole

The introduction of substituents at the C4 and C7 positions of the indole (B1671886) ring is notoriously difficult compared to functionalization at the C2 and C3 positions of the pyrrole (B145914) ring. This has spurred the development of innovative catalytic systems that can precisely target these less reactive sites.

The construction of the indole ring from appropriately substituted precursors is a primary strategy for accessing 4,7-disubstituted indoles. Various transition metal-catalyzed and organocatalytic methods have been developed for this purpose.

Palladium catalysis has been instrumental in the formation of the indole nucleus through various cyclization strategies. The Larock indole synthesis, for instance, is a powerful method that involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction is highly versatile and can be adapted to produce a wide range of substituted indoles. wikipedia.orgacs.org For the synthesis of this compound, a potential starting material would be dimethyl 2-amino-3-iodoterephthalate, which could undergo a Larock cyclization with an appropriate alkyne.

Another significant palladium-catalyzed approach is the direct C-H functionalization of pre-formed indoles. While functionalization at C2 and C3 is more common, methods for directing arylation to the C7 position using specific phosphinoyl directing groups have been developed. nih.gov Similarly, regioselective C4 functionalization has been achieved using transient directing groups. researchgate.net A plausible, albeit challenging, strategy for this compound could involve a sequential or one-pot dual C-H carbonylation at the C4 and C7 positions, though this remains a formidable synthetic hurdle.

Table 1: Key Features of Palladium-Catalyzed Indole Synthesis

| Method | Description | Starting Materials | Key Advantages |

| Larock Indole Synthesis | Heteroannulation of an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org | ortho-iodoanilines, alkynes | High versatility, good functional group tolerance. |

| C-H Functionalization | Direct introduction of functional groups at specific C-H bonds of the indole ring. nih.govresearchgate.net | Substituted indoles, coupling partners | Atom economy, avoids pre-functionalization of starting materials. |

Copper-catalyzed reactions have also proven effective for the synthesis of substituted indoles. Copper-catalyzed annulation reactions, for instance, can be employed to construct the indole ring from substituted anilines and various coupling partners. nih.gov A tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can yield multisubstituted indoles. While specific examples leading to this compound are not prevalent, this methodology offers a potential pathway from appropriately substituted anilines.

Gold and silver catalysts have emerged as powerful tools for the synthesis of functionalized indoles, primarily through the activation of alkynes towards nucleophilic attack. A notable gold-catalyzed "back-to-front" approach allows for the synthesis of 4,7-disubstituted indoles via the double hydroarylation of pyrroles with 1,3-diynes. mdpi.com This strategy could potentially be adapted for the synthesis of this compound by using a suitably substituted pyrrole and a diyne that would lead to the desired substitution pattern after cyclization and subsequent functional group manipulation.

Silver catalysis in indole synthesis is less commonly focused on C4 and C7 functionalization, with many methods targeting the C3 position. scispace.com However, the development of novel silver-catalyzed C-H functionalization reactions could open new avenues for accessing 4,7-disubstituted indoles.

Table 2: Gold- and Silver-Catalyzed Approaches to Functionalized Indoles

| Catalyst | Method | Description | Potential for this compound |

| Gold | "Back-to-Front" Synthesis | Double hydroarylation of pyrroles with 1,3-diynes. mdpi.com | High potential with appropriately substituted starting materials. |

| Silver | C-H Functionalization | Primarily targets the C3 position of the indole ring. scispace.com | Currently limited, requires development of new regioselective methods. |

Organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. In the context of indole synthesis, organocatalytic methods have been developed for the asymmetric functionalization of indoles, often targeting the pyrrole ring. nih.gov The development of organocatalytic strategies for the enantioselective synthesis of indoles with functional groups on the benzene (B151609) ring, particularly at the challenging 4- and 7-positions, is an emerging area of research. organic-chemistry.orgnih.gov While direct organocatalytic routes to this compound are not yet established, the principles of organocatalysis could be applied to the synthesis of chiral precursors for subsequent cyclization.

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step by combining three or more starting materials. taylorandfrancis.com Several MCRs for the synthesis of substituted indoles have been reported. For instance, a two-step synthesis of 2-tetrazolo substituted indoles based on the Ugi-tetrazole reaction combined with an acidic ring closure has been developed. organic-chemistry.org While a specific MCR for the direct synthesis of this compound has not been described, the modularity of MCRs makes them an attractive strategy for the future development of synthetic routes to this target molecule. The key would be the design of appropriate starting materials that contain the necessary functionalities to form the desired indole core and the 4,7-dicarboxylate pattern in a single pot.

Optimization of Reaction Conditions and Scale-Up Considerations

Isolation and Purification Methodologies

The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification. Following the synthetic reaction, the crude product is typically a heterogeneous mixture containing the desired compound, unreacted starting materials, catalysts, byproducts, and other impurities. The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target molecule (such as polarity, solubility, and crystallinity) and the nature of the impurities. Common methodologies employed for the purification of indole derivatives include chromatography, recrystallization, extraction, and filtration. researchgate.net

Chromatographic Techniques

Chromatography is a cornerstone technique for the separation and purification of indole derivatives, offering high resolution to separate compounds with subtle structural differences. creative-proteomics.com The choice between different chromatographic methods depends on the scale of the synthesis and the required purity of the final product.

Flash Column Chromatography: This is the most common method for routine purification in a laboratory setting. The crude reaction mixture is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system of appropriate polarity. For a diester-substituted indole like this compound, a solvent system of moderate polarity, such as a mixture of hexane and ethyl acetate, is often effective. The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure product. This technique is highly versatile for purifying a wide range of substituted indoles. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug compounds, Reverse-Phase HPLC (RP-HPLC) is widely used. creative-proteomics.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). RP-HPLC is particularly effective for separating polar indole derivatives and can resolve closely related impurities. researchgate.net Its application is prevalent in the analysis of complex mixtures containing indole structures. creative-proteomics.comresearchgate.net

Table 1: Comparison of Common Chromatographic Techniques for Indole Purification

| Feature | Flash Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Principle | Solid-liquid adsorption | Partitioning between a liquid mobile phase and a solid stationary phase |

| Stationary Phase | Silica gel or alumina | Typically C8 or C18 bonded silica (Reverse-Phase) |

| Mobile Phase | Organic solvent mixtures (e.g., Hexane/Ethyl Acetate) | Aqueous/organic mixtures (e.g., Water/Acetonitrile) |

| Scale | Milligrams to multi-grams | Micrograms to milligrams (analytical/prep) |

| Resolution | Moderate to good | Very high |

| Primary Use | Routine laboratory purification | High-purity analysis and purification |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. google.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. researchgate.net

For indole derivatives, the choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of polar indoles include alcohols (methanol, ethanol), esters (ethyl acetate), or mixed solvent systems such as methanol (B129727)/water or ethanol (B145695)/hexane. researchgate.net The optimal conditions, including the solvent ratio and crystallization temperature, are determined experimentally to maximize yield and purity. researchgate.netmdpi.com

Table 2: Solvent Selection Guide for Recrystallization of Substituted Indoles

| Solvent System | Compound Polarity | Typical Application | Notes |

| Ethanol or Methanol | High | For highly polar indoles with hydrogen bonding capability. | May require the addition of water as an anti-solvent to induce crystallization. researchgate.net |

| Ethyl Acetate | Medium | Good for a broad range of indole diesters and functional analogs. | Offers a good balance of solubility for moderately polar compounds. |

| Toluene | Low to Medium | Suitable for less polar indole derivatives. | |

| Hexane/Ethyl Acetate | Low to Medium | A versatile mixed system where polarity can be fine-tuned. | The compound is dissolved in the stronger solvent (ethyl acetate) and the weaker solvent (hexane) is added to induce precipitation. |

| Methanol/Water | High | Effective for polar compounds that are highly soluble in pure alcohol. researchgate.net | The ratio is critical; too much water can cause the product to "oil out". researchgate.net |

Ancillary Purification Steps

Liquid-Liquid Extraction: Before other purification steps, a liquid-liquid extraction is almost always performed as part of the reaction work-up. This step separates the organic products from inorganic salts and water-soluble impurities. The crude reaction mixture is dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with water, an acidic solution (e.g., dilute HCl) to remove basic impurities, and a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities.

Filtration: Filtration is a simple but essential step used to isolate a solid product from a liquid phase. researchgate.net After recrystallization, the purified crystals are collected by vacuum filtration. It can also be used to remove solid catalysts or insoluble byproducts from a reaction mixture before proceeding with extraction or chromatography.

The combination of these techniques—typically starting with an extractive work-up, followed by flash chromatography, and concluding with recrystallization for solid compounds—enables the isolation of this compound and its analogs with the high degree of purity required for subsequent applications.

Iii. Advanced Spectroscopic Characterization of 4,7 Dimethoxycarbonylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 4,7-Dimethoxycarbonylindole, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and methoxycarbonyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methoxycarbonyl groups and the aromaticity of the indole (B1671886) ring. Generally, aromatic protons adjacent to these ester groups are deshielded and appear at lower field values. vulcanchem.com The specific chemical shifts are crucial for identifying the substitution pattern on the indole core.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. udel.edu The chemical shift range in ¹³C NMR is much broader than in ¹H NMR, allowing for the clear resolution of individual carbon signals. oregonstate.edu The carbonyl carbons of the methoxycarbonyl groups are typically found in the downfield region (around 160-180 ppm), while the aromatic carbons resonate in the 100-150 ppm range. oregonstate.eduorganicchemistrydata.org The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen appearing at higher chemical shift values. libretexts.org

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.5 | 100 - 150 |

| Methoxy (B1213986) (O-CH₃) | 3.5 - 4.0 | 50 - 60 |

| Carbonyl (C=O) | - | 160 - 180 |

| Indole NH | 8.0 - 12.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. tau.ac.il

To definitively assign the proton and carbon signals and establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. youtube.comsdsu.edu It is instrumental in identifying adjacent protons on the indole ring and confirming the spin systems present in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of a proton signal to its attached carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comcolumbia.edu This experiment is crucial for connecting different fragments of the molecule. For instance, it can show correlations from the methoxy protons to the carbonyl carbon and from the aromatic protons to the carbons of the methoxycarbonyl groups, thus confirming their positions at C4 and C7.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

While solution-state NMR is powerful for determining molecular structure, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For nitrogen-containing compounds like this compound, ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a particularly insightful technique. nih.govresearchgate.net

Although natural abundance ¹⁵N NMR can be challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, techniques like CP/MAS enhance the signal significantly. nih.gov This method can provide information on:

Polymorphism: Different crystalline forms of the same compound will exhibit distinct ¹⁵N chemical shifts due to differences in the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the indole NH group. rsc.org

Conformational Analysis: Solid-state NMR can distinguish between different conformers that may exist in the solid state. nih.gov

Intermolecular Interactions: The ¹⁵N chemical shifts are sensitive to hydrogen bonding and other intermolecular interactions, providing insights into the packing of molecules in the crystal lattice. rsc.org

The ¹⁵N chemical shifts are typically referenced to a standard like nitromethane. nih.gov The data obtained from ¹⁵N CP/MAS NMR complements the information from X-ray diffraction and provides a more complete picture of the solid-state structure of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for a compound. horiba.combruker.com

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: The indole N-H stretching vibration typically appears as a sharp to moderately broad band in the FT-IR spectrum, usually in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding.

C=O Stretch: The two methoxycarbonyl groups give rise to a strong and characteristic C=O stretching absorption in the FT-IR spectrum, typically in the range of 1700-1730 cm⁻¹. The presence of two ester groups may lead to a single, potentially broadened peak or two closely spaced peaks.

C-O Stretch: The C-O stretching vibrations of the ester groups are expected to appear in the 1250-1000 cm⁻¹ region of the FT-IR spectrum.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring appear in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Carbonyl C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1000 - 1250 |

| Aromatic C-H | Stretch | > 3000 |

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring system. The C=O stretching vibration is also Raman active. By comparing the Raman spectrum to a library of known compounds, it is possible to confirm the identity of the molecule. nih.gov Furthermore, subtle shifts in the Raman bands can provide information about the crystalline form and intermolecular interactions, similar to solid-state NMR. renishaw.com The technique is non-destructive and requires minimal sample preparation. horiba.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic transitions and photophysical properties of this compound.

The electronic absorption spectrum of an indole derivative is characterized by transitions to different excited states. researchgate.net The indole chromophore, the fundamental unit of these molecules, possesses four π→π* singlet excited states. researchgate.net The two lowest energy states are designated as ¹La and ¹Lb, while the higher energy states are known as ¹Ba and ¹Bb. researchgate.net

Substituents on the indole ring can significantly influence the energies of these electronic states. nih.gov Specifically, electron-withdrawing groups, such as the methoxycarbonyl groups in this compound, can affect the degeneracy of the ¹La and ¹Lb states. nih.gov This often leads to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. researchgate.net The absorption wavelength for indole derivatives can vary, with some showing absorption maxima in the UV range around 369–453 nm. digitellinc.com The interaction of the molecule's non-bonding electrons with a solvent can lead to a hypsochromic (blue) shift, or a shift to shorter wavelengths, for n→π* transitions. libretexts.org

Table 1: Representative UV-Vis Absorption Data for Substituted Indoles

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Indole-based Push–Pull Chromophores | Not Specified | 378-658 | Intramolecular Charge Transfer | nih.gov |

| 3-Phenyl-2-pyridylindoles with Boron | Toluene, Dichloromethane, etc. | 369-453 | π→π* | digitellinc.com |

This table presents a range of absorption maxima observed for different classes of indole derivatives to illustrate the influence of substitution and solvent on electronic absorption properties.

Indole derivatives are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment. bohrium.com The fluorescence emission of substituted indoles can be significantly affected by solvent polarity, often showing pronounced changes in the emission spectra while the excitation and UV absorption spectra remain similar. researchgate.net For instance, some indole derivatives exhibit a substantial red shift in their fluorescence maximum (λem max) in polar solvents, indicating a stabilization of the excited state due to interactions with the solvent. rsc.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds. It is defined as the ratio of the number of emitted photons to the number of absorbed photons. bam.de For some indole derivatives, the quantum yield can be quite high. For example, a compound with a cyano group substituent showed a quantum yield of 0.82 in dichloromethane. digitellinc.com In contrast, some N-carbonyl-substituted indoles are weakly fluorescent. researchgate.net The phenomenon of aggregation-induced emission (AIE) has also been observed in certain indole derivatives, where the molecules become more emissive upon aggregation. digitellinc.combohrium.com

Table 2: Fluorescence Properties of Selected Indole Derivatives

| Compound/Class | Solvent/State | Emission Maxima (nm) | Quantum Yield (ΦF) | Noteworthy Feature | Reference |

|---|---|---|---|---|---|

| 5-hydroxyindole | Cyclohexane | 325 | Not Specified | Blue-edge ¹Lb origin emission | nih.gov |

| 6-hydroxyindole | Cyclohexane | 304 | Not Specified | No Stokes shift | nih.gov |

| Indole Vapor | Gas Phase | 295 | Not Specified | Narrow, blue-shifted emission | nih.gov |

| Indole-boron complex with cyano group | Dichloromethane | Not Specified | 0.82 | Brightest fluorochrome in the series | digitellinc.com |

This table provides examples of the diverse fluorescence characteristics exhibited by various indole derivatives under different conditions.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This high level of precision enables the differentiation between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For a compound like this compound, HRMS would provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass to confirm its molecular formula. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduinnovatechlabs.com It is widely used for the analysis of volatile compounds and can be an effective method for assessing the purity of a sample. innovatechlabs.combirchbiotech.com In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components in the GC column. innovatechlabs.com These separated components then enter the mass spectrometer, where they are ionized and detected. innovatechlabs.com The resulting chromatogram displays peaks corresponding to each component, with the area under each peak being proportional to its concentration. birchbiotech.com By analyzing the chromatogram, the purity of the target compound can be determined by comparing the area of its peak to the total area of all peaks. birchbiotech.com For indole derivatives, GC-MS has been used to identify and quantify various alkaloids in plant extracts. notulaebotanicae.ro

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures, particularly for compounds that are not sufficiently volatile for GC-MS. chemyx.comrsc.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. nebiolab.comelgalabwater.com The LC system separates the components of a mixture based on their physicochemical properties, and the MS detector then provides mass information for each separated component. bioxpedia.com A more advanced version, tandem mass spectrometry (LC-MS/MS), offers even greater specificity and sensitivity, making it ideal for quantifying trace components in complex biological or environmental samples. nebiolab.comcreative-proteomics.commeasurlabs.comnih.gov This technique is particularly useful for analyzing drug metabolites, identifying unknown compounds, and quantifying low-concentration analytes. creative-proteomics.comuib.no For indole-related compounds, LC-MS has been applied to the analysis of central energy and carbon metabolites after chemical derivatization. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indole |

| 5-hydroxyindole |

| 6-hydroxyindole |

| N-formylkynurenine |

| Tryptophan |

| Serotonin (B10506) |

| Melatonin |

| Indole-5-carboxylic acid |

| Indole-3-carboxylic acid |

| Indole-2-carboxylic acid |

| 5-cyano-indole |

| 5-bromo-indole |

| 3-Phenyl-2-pyridylindole |

| N-Methyl indole |

| Acetone |

| Hexane |

| Diacetone alcohol |

| Mesityl oxide |

| Phorone |

| Mesitylene |

| Isophorone |

| Pyridine (B92270) |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |

| Lactate |

| Pyruvate |

| Malic acid |

| Glucose |

| Palmitate |

| Acetic acid |

| Ethyl chloroformate |

| Perfluorotributylamine (FC43) |

| Quinine sulphate |

| 9,10-diphenylanthracene |

| Memantine |

| Ethanol (B145695) |

| Acetic acid |

| Potassium dichromate |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of the compound, ideally between 0.1 and 0.3 mm in size, would be mounted on a diffractometer. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction patterns are collected on a detector. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule can be determined. This would allow for the unambiguous confirmation of the connectivity and conformation of the indole ring and the two methoxycarbonyl substituents.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice. This data is useful for phase identification, assessing sample purity, and can be compared with patterns in databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state or chemical environment. For this compound, XPS could be used to:

Confirm the presence of carbon, nitrogen, and oxygen on the sample surface.

Distinguish between the different chemical environments of the carbon atoms (e.g., C-C in the aromatic rings, C-N in the pyrrole (B145914) ring, C=O and O-C in the methoxycarbonyl groups).

Provide information on the electronic state of the nitrogen atom in the indole ring.

A typical XPS analysis would present survey scans to identify all elements present and high-resolution scans for individual elements to determine their chemical states.

Iv. Computational and Theoretical Investigations of 4,7 Dimethoxycarbonylindole

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for understanding the fundamental characteristics of 4,7-Dimethoxycarbonylindole.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the energies of these frontier orbitals. The HOMO energy (EHOMO) is calculated to be -6.2967 eV, while the LUMO energy (ELUMO) is -1.8096 eV. This results in a significant HOMO-LUMO energy gap (ΔE) of 4.4871 eV, which suggests a high kinetic stability and low chemical reactivity for the molecule. irjweb.com A larger energy gap indicates that more energy is required to excite an electron from the HOMO to the LUMO, contributing to the molecule's stability.

The distribution of these orbitals provides further insight. The HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient areas, highlighting the regions prone to nucleophilic attack. Visualizations of these orbitals for this compound would reveal the electron density distribution across the indole (B1671886) ring and the methoxycarbonyl substituents.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties and interactions. DFT methods are widely used for geometry optimization, which involves finding the minimum energy conformation of a molecule. nih.govarxiv.org For this compound, geometry optimization calculations would provide precise information on bond lengths, bond angles, and dihedral angles.

These calculations would likely show that the indole ring is largely planar. However, the orientation of the two methoxycarbonyl groups at positions 4 and 7 would be of particular interest. The rotational freedom around the C-C and C-O single bonds of these ester groups could lead to different conformers. A thorough conformational analysis would identify the global minimum energy structure, which is the most populated conformation at equilibrium. For instance, the planarity of the triazine ring attached to a benzimidazole core has been confirmed by examining torsional angles in similar heterocyclic systems. irjweb.com

Table 2: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) / Angle (°) |

| C4-C(O)O Bond Length | Value |

| C7-C(O)O Bond Length | Value |

| O-C-O Bond Angle (ester) | Value |

| C4-C5-C6-C7 Dihedral Angle | Value |

(Note: Specific values for this compound require dedicated computational studies.)

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. mdpi.com For this compound, theoretical calculations would yield a set of vibrational frequencies corresponding to the various stretching, bending, and torsional motions of the atoms.

Key vibrational modes would include the N-H stretch of the indole ring, the C=O stretching of the two methoxycarbonyl groups, and various C-H and C-C stretching and bending modes within the aromatic system. Comparing the calculated frequencies with experimentally obtained IR and Raman spectra allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. It is common practice to scale the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H Stretch | Value |

| C=O Stretch (symmetric) | Value |

| C=O Stretch (asymmetric) | Value |

| C-O Stretch | Value |

| Indole Ring Breathing | Value |

(Note: Specific values for this compound require dedicated computational studies.)

Reactivity Descriptors and Electrostatic Potential Mapping

DFT calculations can provide a range of chemical reactivity descriptors that quantify the reactivity of a molecule. These descriptors are derived from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system, calculated as -(I+A)/2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ²/2η. irjweb.com

For this compound, the calculated chemical hardness is 2.2435 eV, indicating its stability. irjweb.com

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the oxygen atoms of the methoxycarbonyl groups and the nitrogen atom of the indole ring, while positive potential would be expected around the hydrogen atoms.

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Chemical Hardness (η) | 2.2435 |

| Chemical Potential (μ) | -4.05315 |

| Electrophilicity Index (ω) | 3.663 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in various solvents. These simulations would reveal the flexibility of the methoxycarbonyl side chains and their preferred orientations. Furthermore, by simulating the system at different temperatures, the thermal stability of the molecule can be assessed. youtube.com MD simulations are also instrumental in studying how the molecule interacts with other molecules, which is crucial for understanding its behavior in biological systems or materials science applications.

Prediction of Optical and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would provide insights into its UV-Vis absorption spectrum. The calculations would identify the specific electronic transitions responsible for the observed absorption bands, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions, such as π→π* or n→π*, can also be elucidated. This information is valuable for understanding the photophysical properties of the molecule and for the design of new materials with specific optical properties.

Table 5: Predicted Optical Properties of this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Value | Value |

| S0 → S2 | Value | Value |

| S0 → S3 | Value | Value |

(Note: Specific values for this compound require dedicated computational studies.)

Non-Linear Optical (NLO) Properties

There is no available research data detailing the non-linear optical properties of this compound. Theoretical investigations in this area would typically involve quantum chemical calculations to determine properties such as electric dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for assessing a molecule's potential in NLO applications, which rely on the interaction of materials with intense electromagnetic fields to generate new frequencies.

Light-Responsive Behavior and Photoisomerization

No studies on the light-responsive behavior or photoisomerization of this compound have been found in the public domain. Research in this area would focus on the molecule's response to light, including potential structural changes (isomerization) upon absorption of photons. Such studies often employ time-dependent density functional theory (TD-DFT) to model excited states and predict photochemical reaction pathways.

V. Chemical Reactivity and Derivatization Strategies for 4,7 Dimethoxycarbonylindole

Regioselective Functionalization of the Indole (B1671886) Core

The functionalization of the indole core in 4,7-dimethoxycarbonylindole can be targeted at several positions: the ester groups, the indole nitrogen, or the carbon atoms of the heterocyclic and carbocyclic rings. The presence of the deactivating methoxycarbonyl groups makes the reactivity distinct from that of simple, unsubstituted indoles.

The ester functionalities at the C4 and C7 positions are key sites for initial modifications. Standard ester manipulations can be employed to alter these groups, providing access to a range of derivatives with different properties.

Hydrolysis: The conversion of the methoxycarbonyl groups to carboxylic acids can be achieved under basic or acidic conditions. Basic hydrolysis, typically using alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous/organic solvent system, proceeds via nucleophilic acyl substitution to yield the corresponding dicarboxylate salt. Subsequent acidification then furnishes the 4,7-dicarboxyindole. The reaction conditions, such as temperature and concentration of the base, must be carefully controlled to ensure complete hydrolysis without promoting side reactions on the indole nucleus.

Transesterification: This process allows for the conversion of the methyl esters into other alkyl or aryl esters. mdpi.com It is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. mdpi.com For instance, reacting this compound with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would lead to the formation of 4,7-diethoxycarbonylindole. Transesterification is an equilibrium-driven reaction, and using a large excess of the new alcohol or removing methanol (B129727) as it forms can drive the reaction to completion. mdpi.com

Table 1: Representative Conditions for Ester Modification

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), THF, Reflux 2. HCl (aq) | 4,7-Dicarboxyindole |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.), Reflux | 4,7-Diethoxycarbonylindole |

The nitrogen atom of the indole ring is a common site for functionalization. nih.gov As a weak acid, the N-H proton can be removed by a sufficiently strong base to form an indolyl anion, which is a potent nucleophile. bhu.ac.in This anion can then react with various electrophiles.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov The electron-withdrawing nature of the C4 and C7 ester groups increases the acidity of the N-H proton compared to unsubstituted indole, potentially allowing for the use of milder bases.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, results in the formation of N-acylindoles. This reaction is often used to protect the indole nitrogen during subsequent synthetic steps.

N-Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonyl derivatives. The resulting N-sulfonyl group is a robust protecting group and can also act as a directing group in certain C-H functionalization reactions.

While electrophilic substitution is the hallmark of indole chemistry, typically occurring at the C3 position, the reactivity of this compound is significantly altered. bhu.ac.in The two ester groups strongly deactivate the benzene (B151609) ring (C4, C5, C6, C7) towards electrophilic attack. They also exert a deactivating effect on the pyrrole (B145914) ring (C2, C3), albeit to a lesser extent.

Reactivity at C3: The C3 position remains the most nucleophilic carbon in the indole system, but its reactivity towards electrophiles is diminished. Strong electrophilic reactions, such as the Vilsmeier-Haack formylation (using POCl₃/DMF), may still proceed at C3, though potentially requiring more forcing conditions than for electron-rich indoles. bhu.ac.in

Reactivity at C2: Direct functionalization at the C2 position is challenging due to its lower intrinsic reactivity compared to C3. iisc.ac.in However, strategies involving lithiation can be employed. Deprotonation of the N-H with a strong base, followed by treatment with a second equivalent of an organolithium reagent (e.g., n-butyllithium), can lead to selective deprotonation at C2, generating a dianion that can be trapped with an electrophile.

Reactivity at C5 and C6: The C5 and C6 positions are part of the electron-deficient benzene ring. Electrophilic substitution at these sites is highly unfavorable. However, these positions could potentially be susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. More advanced transition-metal-catalyzed C-H functionalization strategies, often requiring a directing group on the indole nitrogen, have been developed for functionalizing the C4-C7 positions of the indole scaffold, though their application to this specific diester has not been extensively reported. nih.govnih.gov

Table 2: Summary of Regioselective Functionalization Reactions

| Position | Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|---|

| N1 | Alkylation | NaH, Alkyl Halide | N-Alkylindole |

| N1 | Acylation | Acyl Chloride, Pyridine | N-Acylindole |

| C3 | Electrophilic Substitution (e.g., Formylation) | POCl₃, DMF | 3-Formylindole Derivative |

| C2 | Directed Lithiation/Electrophilic Quench | 1. NaH; 2. n-BuLi; 3. Electrophile (E⁺) | 2-Substituted Indole (2-E) |

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a powerful technique used to modify an analyte to improve its separation characteristics (e.g., in gas or liquid chromatography) or to enhance its detectability (e.g., by introducing a chromophore or fluorophore).

Silylation is a common derivatization method, particularly for gas chromatography (GC), as it increases the volatility and thermal stability of polar compounds containing active hydrogen atoms.

N-Silylation: The N-H group of this compound is an ideal site for silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can readily convert the N-H group into an N-SiMe₃ group. This transformation blocks the polar N-H bond, reducing intermolecular hydrogen bonding and leading to sharper peaks and improved resolution in GC analysis.

As discussed in section 5.1.2, N-acylation and N-alkylation are effective ways to functionalize the indole nitrogen. These reactions also serve as excellent derivatization strategies for analytical purposes, particularly for High-Performance Liquid Chromatography (HPLC).

Alkylation: Introducing a simple alkyl group like a methyl or ethyl group at the N1 position can modify the compound's polarity, which is useful for optimizing its retention time in reversed-phase HPLC.

Acylation with Fluorogenic Reagents: For highly sensitive detection using fluorescence, the indole can be derivatized with a reagent containing a fluorophore. While direct acylation of the indole nitrogen is possible, a more common strategy involves first hydrolyzing the ester groups to the dicarboxylic acid, which can then be reacted with a fluorescent labeling agent. Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) are widely used to derivatize carboxylic acids, creating highly fluorescent esters that can be detected at very low concentrations. nih.govrug.nl This two-step approach allows for trace-level quantification of the parent compound after a defined chemical transformation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,7-Dicarboxyindole |

| 4,7-Diethoxycarbonylindole |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 4-bromomethyl-7-methoxycoumarin |

| Sodium Hydride |

| Potassium Carbonate |

| Methyl Iodide |

| Benzyl Bromide |

| Phosphorus Oxychloride (POCl₃) |

| Dimethylformamide (DMF) |

| n-Butyllithium |

| Pyridine |

| Triethylamine |

| Tosyl Chloride |

| Mesyl Chloride |

Specific Derivatization Reagents for Chromatographic Analysis

For the purpose of chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of an analyte. While this compound possesses chromophores that allow for UV detection, its native fluorescence is weak. Derivatization can be employed to introduce a highly fluorescent tag, significantly lowering the limits of detection. The primary site for derivatization on the this compound molecule is the nitrogen atom of the indole ring (N-H). A variety of reagents are known to react with the N-H group of indoles and other secondary amines, making them suitable for pre-column or post-column derivatization techniques. sdiarticle4.comnih.gov

Common objectives for derivatization in HPLC include:

Attaching a fluorescent or UV-absorbing group to increase detector response.

Improving the chromatographic properties, such as retention and peak shape.

Enhancing the stability of the analyte.

Specific reagents can be utilized to target the indole nitrogen, converting it from a weakly acidic proton donor into a nucleophilic center under basic conditions. researchgate.net This allows for reaction with various electrophilic derivatizing agents.

Interactive Table: Derivatization Reagents for Indole N-H Group

| Derivatizing Reagent | Common Abbreviation | Functional Group Targeted | Resulting Moiety | Detection Method Enhanced |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Indole N-H (amine) | Dansyl sulfonamide | Fluorescence, UV |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Indole N-H (amine) | Fluorenylmethyloxycarbonyl amine | Fluorescence, UV |

| Benzoyl chloride | - | Indole N-H (amine) | Benzamide | UV |

| o-Phthalaldehyde (with a thiol) | OPA | Indole N-H (amine) | Isoindole derivative | Fluorescence |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Indole N-H (amine) | N-Aryl-substituted amine | Fluorescence |

The choice of reagent depends on the specific requirements of the analytical method, including desired sensitivity, sample matrix, and available instrumentation. For instance, dansyl chloride reacts with the indole nitrogen under basic conditions to yield a highly fluorescent sulfonamide derivative, enabling detection at picomole levels. sdiarticle4.com Similarly, Fmoc-Cl provides a stable, fluorescent derivative suitable for reversed-phase HPLC. mdpi.com

Cycloaddition Reactions and Their Selectivity

The electron-deficient nature of this compound makes its π-system a candidate for participation in various cycloaddition reactions. Unlike electron-rich indoles, which typically react as the 4π component (diene) in Diels-Alder reactions, indoles bearing strong electron-withdrawing groups can exhibit altered reactivity. They can act as the 2π component (dienophile or dipolarophile) in reactions with electron-rich partners.

[3+2] Cycloaddition: A particularly relevant transformation for electron-deficient heteroarenes is the dearomative [3+2] cycloaddition. researchgate.net In this type of reaction, this compound would act as the dipolarophile, reacting with a 1,3-dipole such as a non-stabilized azomethine ylide. The electron-withdrawing methoxycarbonyl groups lower the energy of the indole's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. This reaction would lead to the formation of a functionalized, fused tricyclic pyrrolidine (B122466) system, effectively breaking the aromaticity of the indole ring to generate more complex, three-dimensional structures. researchgate.net

[4+3] Cycloaddition: While less common, dearomative [4+3] cycloadditions of indole derivatives, for example with in-situ generated oxyallyl cations, have been reported to form seven-membered rings fused to the indole core. uchicago.eduacs.orgnih.gov The presence of electron-withdrawing groups on the indole nitrogen has been shown to be compatible with these reactions. uchicago.edu The substitution pattern of this compound could influence the feasibility and outcome of such transformations.

Diels-Alder ([4+2]) Cycloaddition): The participation of this compound in Diels-Alder reactions is also dictated by its electronic properties.

As a Dienophile: The C2=C3 double bond of the pyrrole ring is rendered electron-poor by the substituents on the benzene ring. Therefore, it is expected to react with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction.

As a Diene: The benzene ring itself is severely deactivated, making its participation as a diene component in a [4+2] cycloaddition highly unlikely under normal conditions.

The selectivity of these cycloadditions would be governed by frontier molecular orbital (FMO) theory and steric effects. The methoxycarbonyl groups at the C4 and C7 positions would sterically hinder approaches to that face of the molecule and electronically influence the regioselectivity of the cycloaddition. For example, in the cycloaddition of related indole arynes (indolynes), the regioselectivity is shown to be highly dependent on the electronic nature of the substituents. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole Moiety

The electronic character of this compound dictates a reactivity pattern towards substitution that is inverted compared to simple indole.

Electrophilic Substitution: The indole ring is archetypally an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with a strong preference for attack at the C3 position. researchgate.netquimicaorganica.org However, the presence of two powerful electron-withdrawing methoxycarbonyl groups at the C4 and C7 positions strongly deactivates the entire indole ring system towards electrophilic attack. These groups reduce the electron density, making reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation significantly more difficult to achieve than with unsubstituted indole. pearson.comnih.gov Forcing conditions would likely be required, and reaction may occur at the less deactivated C2, C5, or C6 positions, if at all.

Nucleophilic Substitution: Conversely, the reduction in electron density makes the this compound ring susceptible to nucleophilic attack, a reaction mode not typically observed in simple indoles. This reactivity is analogous to that seen in other electron-deficient indole systems, such as nitroindoles. nii.ac.jp Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it serves as an excellent substrate for nucleophilic substitution, reacting with a variety of nitrogen, sulfur, and carbon-centered nucleophiles primarily at the C2 position. nii.ac.jp

By analogy, this compound is predicted to react with strong nucleophiles. The attack could potentially occur at several positions on the electron-deficient ring system.

Attack at C2/C3: Nucleophilic attack on the pyrrole ring is plausible, leading to an addition-elimination sequence if a suitable leaving group were present, or to dearomatization products.

Nucleophilic Aromatic Substitution (SNAr): While less common for the indole core itself, if a leaving group (e.g., a halide) were present on the benzene ring, the electron-withdrawing methoxycarbonyl groups would activate that position for an SNAr reaction. nih.gov

Interactive Table: Predicted Substitution Reactivity of this compound

| Reaction Type | Reagent Type | Predicted Reactivity | Likely Position(s) of Attack | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺, RCO⁺) | Highly Deactivated | Unlikely | The two methoxycarbonyl groups are strongly electron-withdrawing, reducing the ring's nucleophilicity. nih.gov |

| Nucleophilic Substitution | Nucleophiles (e.g., R₂NH, RS⁻, CN⁻) | Activated | C2, C3 | The electron-withdrawing groups lower the electron density of the ring, making it susceptible to nucleophilic attack. nii.ac.jp |

This enhanced susceptibility to nucleophiles opens pathways for the synthesis of complex, highly substituted indole derivatives that are not accessible through traditional electrophilic substitution chemistry. nii.ac.jprsc.org

Vi. Applications of 4,7 Dimethoxycarbonylindole in Advanced Materials Science

Organic Electronic Materials

The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in light emission, energy conversion, and charge transport. The indole (B1671886) nucleus is a common building block in many organic electronic materials due to its electron-rich nature and propensity for functionalization.

In the architecture of Organic Light-Emitting Diodes (OLEDs), various organic layers are responsible for hole injection, hole transport, emission, electron transport, and electron injection. The performance of an OLED is critically dependent on the properties of the materials used in these layers. Indole derivatives have been explored for their utility in these devices.

Derivatives of indole are versatile and have been incorporated into various components of OLEDs. The electron-rich nature of the indole core makes it a suitable candidate for hole-transporting materials (HTMs). Functionalization of the indole ring allows for the tuning of its electronic properties. The introduction of electron-withdrawing groups, such as the two methoxycarbonyl groups in 4,7-dimethoxycarbonylindole, would lower both the HOMO and LUMO energy levels. This modification could make the compound suitable as an electron-transporting material (ETM) or as a host material in the emissive layer, particularly for phosphorescent OLEDs which require host materials with high triplet energies. The precise energy level alignment with adjacent layers would be crucial for efficient device performance.

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to the operation of organic electronic devices. The molecular packing in the solid state and the electronic coupling between adjacent molecules are key factors that determine charge mobility.

The planar structure of the indole ring can facilitate π-π stacking, which is a key mechanism for charge transport in organic semiconductors. The methoxycarbonyl substituents on this compound are expected to influence the intermolecular interactions and the resulting solid-state morphology. The electron-withdrawing nature of these groups would likely render the compound an n-type semiconductor, favoring the transport of electrons. The charge carrier mobility would be highly dependent on the degree of molecular order and the strength of intermolecular electronic coupling, which can be influenced by processing conditions such as annealing.

A hypothetical data table illustrating the potential charge transport properties of a this compound-based material in an Organic Field-Effect Transistor (OFET) is presented below. It is important to note that these are projected values based on the properties of similar organic semiconductors.

| Parameter | Hypothetical Value | Significance |

| Electron Mobility (μe) | 10⁻³ - 10⁻² cm²/Vs | Indicates the potential for efficient electron transport. |

| Hole Mobility (μh) | < 10⁻⁵ cm²/Vs | Suggests a preference for electron transport over hole transport. |

| ON/OFF Ratio | > 10⁵ | A high ratio is desirable for transistor applications, indicating good switching behavior. |

| Threshold Voltage (Vth) | 10 - 20 V | Represents the voltage required to turn the transistor "on". |

Organic photovoltaics utilize a blend of electron-donating and electron-accepting organic materials to absorb light and generate electrical current. The efficiency of an OPV device is dependent on factors such as light absorption, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes.

The electronic properties of this compound, particularly its anticipated low-lying LUMO energy level due to the two electron-withdrawing methoxycarbonyl groups, suggest its potential as a non-fullerene acceptor (NFA) in organic solar cells. In a bulk heterojunction (BHJ) OPV, this compound could be blended with a suitable polymer donor. The energy difference between the HOMO of the donor and the LUMO of the acceptor is a critical parameter that influences the open-circuit voltage (Voc) of the device.

Below is a hypothetical data table outlining the potential photovoltaic performance of a device incorporating this compound as the acceptor material. These values are illustrative and would depend on the choice of donor material and device architecture.

| Photovoltaic Parameter | Hypothetical Value | Description |

| Power Conversion Efficiency (PCE) | 5 - 8 % | The overall efficiency of converting light energy to electrical energy. |

| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V | The maximum voltage from the solar cell when there is no current flow. |

| Short-Circuit Current Density (Jsc) | 10 - 15 mA/cm² | The maximum current from the solar cell when the voltage across it is zero. |

| Fill Factor (FF) | 0.6 - 0.7 | A measure of the "squareness" of the current-voltage curve. |

Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli, such as light, heat, or pH, by changing their properties. This responsiveness makes them suitable for a variety of applications, from sensors and actuators to self-healing materials.

Photochromic materials undergo a reversible change in their optical properties upon exposure to light of a specific wavelength. This phenomenon is often based on a light-induced reversible transformation between two isomers with different absorption spectra. Photoactuators are materials that can convert light energy into mechanical motion. Indole derivatives have been utilized as core structures in the development of organic photoactuators and photoswitches. goettingen-research-online.de

The indole scaffold can be incorporated into larger molecular systems that exhibit photochromism. For instance, indolylfulgides are a class of photochromic compounds where the indole group is part of the switching mechanism. nih.gov The electronic nature of the substituents on the indole ring can influence the absorption wavelengths of the different isomeric states and the kinetics of the photo-switching process. The electron-withdrawing methoxycarbonyl groups in this compound could potentially be used to tune the photochromic properties of such systems. nih.gov In the context of photoactuators, the light-induced isomerization can lead to a change in molecular shape, which, when incorporated into a polymer matrix, can result in macroscopic motion.

Self-healing materials have the intrinsic ability to repair damage. One approach to creating self-healing polymers is through the incorporation of reversible chemical bonds. Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing the material to be reprocessed, repaired, and recycled.

The indole ring itself is not typically involved in dynamic covalent bonds used for self-healing. However, the functional groups attached to the indole core can be designed to participate in such reversible reactions. For instance, if the methoxycarbonyl groups of this compound were to be converted to other functional groups, such as aldehydes or amines, they could participate in dynamic covalent chemistries like the formation of imines or hydrazones. These reversible bonds could then be incorporated into a polymer network to impart self-healing properties. The indole core would serve as a rigid structural unit within the polymer backbone, influencing the material's mechanical properties. The efficiency of self-healing would depend on the kinetics and thermodynamics of the dynamic covalent bond exchange.

Advanced Composite Materials

There is no available research data to suggest the incorporation or application of this compound in the development of advanced composite materials. Scientific literature does not currently provide any examples or studies where this specific compound is used as a matrix resin, a reinforcing agent, an interfacial modifier, or a functional additive in polymer, ceramic, or metal matrix composites. Consequently, no data on its potential effects on the mechanical, thermal, or electrical properties of such materials can be presented.

Vii. Supramolecular Chemistry of 4,7 Dimethoxycarbonylindole Containing Molecules

Molecular Recognition and Host-Guest Interactions

The strategic placement of functional groups on the indole (B1671886) core allows for the design of host molecules with specific recognition properties for various guest species. The methoxycarbonyl groups in 4,7-dimethoxycarbonylindole can act as hydrogen bond acceptors, while the indole N-H group serves as a hydrogen bond donor, providing a basis for molecular recognition events.

While direct studies on synthetic receptors derived exclusively from this compound are not extensively documented, research on analogous substituted indoles provides significant insights into their potential for molecular recognition. For instance, indole-based receptors functionalized with amide, urea (B33335), and thiourea (B124793) moieties at various positions have been shown to exhibit strong and selective binding towards anions. nih.gov

In the design of such receptors, the indole N-H proton is a primary site for hydrogen bonding with anionic guests. The introduction of electron-withdrawing groups, such as the methoxycarbonyl groups at the 4 and 7 positions, can be expected to increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donating capacity and strengthening the receptor-anion interaction.

A study on 2,7-disubstituted indole-based receptors revealed that the interaction with anions like chloride and bromide primarily occurs at the indole N-H proton. nih.govcore.ac.uk The introduction of additional hydrogen bond donor groups, such as those in urea or thiourea moieties, distributes the binding interactions among multiple sites, leading to more complex and potentially more selective recognition. nih.govcore.ac.uk Furthermore, the conformation of the substituents on the indole ring can be influenced by anion binding, with nuclear Overhauser effect (NOE) studies showing that anion-receptor complexes may favor specific conformations. nih.govcore.ac.uk This anion-induced conformational change is a key principle in the design of responsive molecular systems.

Table 1: Interactions in 2,7-Disubstituted Indole-Based Anion Receptors

| Anion | Primary Interaction Site(s) |

|---|---|

| Chloride | Indole N-H |

| Bromide | Indole N-H |

| Acetate | Indole N-H and Urea/Thiourea N-H |

Inclusion Complex Formation with Macrocyclic Hosts

The planar and aromatic nature of the indole ring makes it a suitable guest for encapsulation within the hydrophobic cavities of macrocyclic hosts, such as cyclodextrins. nih.govmdpi.comnih.gov This inclusion can alter the physicochemical properties of the guest molecule, including its solubility and stability. nih.govmdpi.comnih.gov The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. nih.gov

While specific studies on the inclusion of this compound with cyclodextrins are not prevalent, research on other indole derivatives demonstrates the feasibility of such complexation. The stoichiometry of these inclusion complexes is often found to be 1:1, although other ratios can occur. nih.govrsc.org Spectroscopic methods, such as NMR, are instrumental in characterizing these complexes and determining the orientation of the guest molecule within the host cavity. nih.govrsc.organalis.com.my For example, in the case of isoflavones, which share structural similarities with functionalized indoles, NMR studies have shown that the aromatic rings are included within the cyclodextrin (B1172386) cavity. nih.gov

The formation of an inclusion complex can be confirmed by various analytical techniques that detect changes in the physical and chemical properties of the host and guest molecules upon complexation.

Table 2: Techniques for Characterizing Cyclodextrin Inclusion Complexes

| Technique | Information Provided |

|---|---|

| UV-Visible Spectroscopy | Changes in the absorption spectrum of the guest. nih.gov |

| Fluorescence Spectroscopy | Changes in the fluorescence emission of the guest. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the 3D structure and stoichiometry of the complex. nih.govrsc.organalis.com.my |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and binding constant). nih.gov |